3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone
Overview
Description
3-(1,3-Dioxan-2-YL)-3’-iodopropiophenone is an organic compound that features a 1,3-dioxane ring and an iodopropiophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound would likely scale up the laboratory synthesis procedures, optimizing for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxan-2-YL)-3’-iodopropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Reduction reactions can be performed using agents such as NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions can occur, particularly involving the iodine atom.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH.
Reduction: NaBH4, LiAlH4, H2/Ni, H2/Rh.
Substitution: Nucleophiles like RLi, RMgX, RCuLi.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
3-(1,3-Dioxan-2-YL)-3’-iodopropiophenone has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions, including the preparation of complex molecules.
Biology: Potential use in the development of biochemical probes and sensors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxan-2-YL)-3’-iodopropiophenone involves its interaction with specific molecular targets. The 1,3-dioxane ring can act as a protecting group, while the iodopropiophenone moiety can participate in various chemical reactions. The compound’s effects are mediated through its ability to undergo nucleophilic substitution and other reactions, influencing molecular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane derivatives: Compounds like 1,3-dioxane and its various substituted forms.
Iodopropiophenone derivatives: Compounds with similar structural features but different substituents.
Uniqueness
3-(1,3-Dioxan-2-YL)-3’-iodopropiophenone is unique due to the combination of the 1,3-dioxane ring and the iodopropiophenone group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(3-iodophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IO3/c14-11-4-1-3-10(9-11)12(15)5-6-13-16-7-2-8-17-13/h1,3-4,9,13H,2,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKKJNJAZQKZRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645901 | |
Record name | 3-(1,3-Dioxan-2-yl)-1-(3-iodophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-49-4 | |
Record name | 3-(1,3-Dioxan-2-yl)-1-(3-iodophenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898785-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,3-Dioxan-2-yl)-1-(3-iodophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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